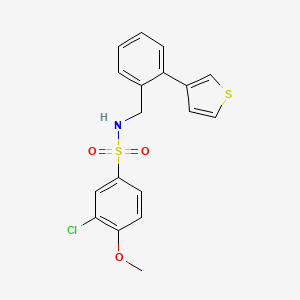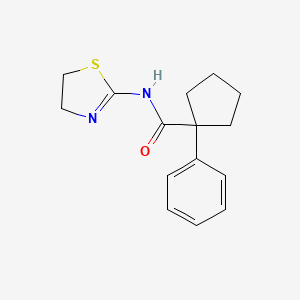
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are a group of organic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many potent biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide” are not available, thiazoles can be synthesized through several methods. For instance, one study synthesized a series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity . This means they could potentially be used in the development of new antibiotics to treat bacterial infections .
Antifungal Activity
Thiazole derivatives have demonstrated antifungal properties . This suggests potential use in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral drugs.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This suggests they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This means they could potentially be used in the development of new cancer treatments.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-13(17-14-16-10-11-19-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBAJUCRDHXJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

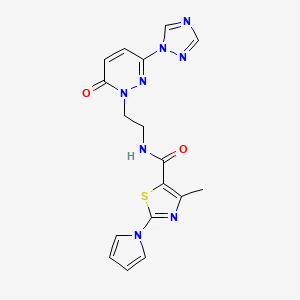
![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)
![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2868395.png)
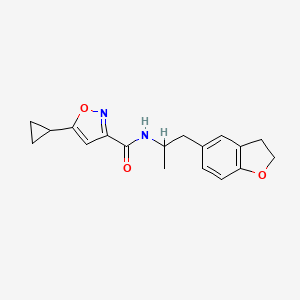
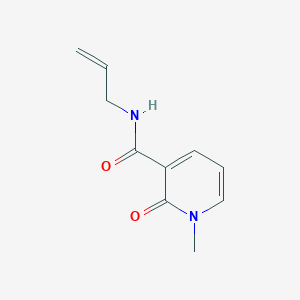
![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)

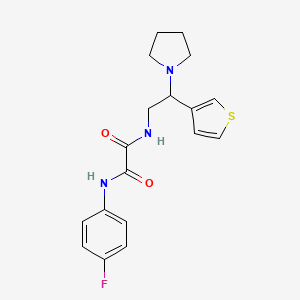
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)

![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)
![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)
